molecular formula C21H19NO6 B1674585 Lavendustin A CAS No. 125697-92-9

Lavendustin A

Cat. No.: B1674585
CAS No.: 125697-92-9
M. Wt: 381.4 g/mol
InChI Key: ULTTYPMRMMDONC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Lavendustin A is a potent, selective tyrosine kinase inhibitor . Its primary targets are the EGF receptor tyrosine kinase and p60c-src . These targets play crucial roles in cellular signaling pathways, regulating processes such as cell growth, differentiation, and metabolism.

Mode of Action

This compound acts as a cell-permeable, reversible, and substrate competitive inhibitor . It competes with the substrate for binding to the active site of its target enzymes, thereby inhibiting their activity . This results in the suppression of the tyrosine kinase-mediated signaling pathways.

Biochemical Pathways

The inhibition of tyrosine kinases by this compound affects several biochemical pathways. For instance, it inhibits the antigen-induced activation of protein tyrosine kinase (PTK) and histamine release from mast cells . Additionally, it suppresses the angiogenic action of vascular endothelial growth factor (VEGF) . These pathways are involved in immune responses, inflammation, and angiogenesis, respectively.

Pharmacokinetics

It is known to be soluble in dmso and ethanol , which suggests that it could be well-absorbed and have good bioavailability

Result of Action

The inhibition of tyrosine kinases by this compound leads to a decrease in the signaling pathways mediated by these enzymes. This can result in a variety of molecular and cellular effects, depending on the specific pathway involved. For example, the inhibition of VEGF-mediated angiogenesis can suppress the formation of new blood vessels . Similarly, the inhibition of histamine release from mast cells can reduce inflammation .

Biochemical Analysis

Biochemical Properties

Lavendustin A interacts with tyrosine kinases, a type of enzyme that plays a crucial role in various cellular processes . It acts as a potent inhibitor of these enzymes, with an IC50 value of 11 nM . This interaction with tyrosine kinases is significant as it can influence various biochemical reactions within the cell.

Cellular Effects

This compound has been shown to have profound effects on various types of cells. For instance, it inhibits the activation of PTK and histamine release from mast cells . This can influence cell function, including impacts on cell signaling pathways and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, specifically tyrosine kinases . It exerts its effects at the molecular level by inhibiting these enzymes, leading to changes in gene expression and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . For instance, it has been shown to suppress progesterone and estradiol synthesis in a dose-dependent manner over a 48-hour culture period .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, it has been observed that low doses of this compound can increase the number of ovulated oocytes, while high doses can decrease this number .

Transport and Distribution

Given its role as a tyrosine kinase inhibitor, it is likely that it interacts with various transporters or binding proteins within the cell .

Subcellular Localization

Given its role as a tyrosine kinase inhibitor, it is likely that it is localized to areas of the cell where tyrosine kinases are present .

Chemical Reactions Analysis

Types of Reactions: Lavendustin A primarily undergoes substitution reactions due to the presence of reactive hydroxyl and amino groups. These groups can participate in nucleophilic substitution reactions, allowing for the modification of the compound to create derivatives .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can exhibit different biological activities or improved properties for specific applications .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its high selectivity for the epidermal growth factor receptor tyrosine kinase and its ability to inhibit angiogenesis. Unlike some other inhibitors, it does not significantly affect protein kinase A or protein kinase C, making it a more targeted inhibitor .

Properties

IUPAC Name

5-[(2,5-dihydroxyphenyl)methyl-[(2-hydroxyphenyl)methyl]amino]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO6/c23-16-6-8-19(25)14(9-16)12-22(11-13-3-1-2-4-18(13)24)15-5-7-20(26)17(10-15)21(27)28/h1-10,23-26H,11-12H2,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTTYPMRMMDONC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN(CC2=C(C=CC(=C2)O)O)C3=CC(=C(C=C3)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00154855
Record name Lavendustin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00154855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125697-92-9
Record name Lavendustin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125697-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lavendustin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125697929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lavendustin A
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16768
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lavendustin A
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=678027
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Record name Lavendustin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00154855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LAVENDUSTIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y0G32G2RV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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